molecular formula C6H3I2NO2 B181586 1,2-Diiodo-4-nitrobenzene CAS No. 1608-46-4

1,2-Diiodo-4-nitrobenzene

Cat. No. B181586
CAS RN: 1608-46-4
M. Wt: 374.9 g/mol
InChI Key: FBLUCIWMGHTPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diiodo-4-nitrobenzene is a chemical compound that is widely used in scientific research. This compound has several applications in the field of chemistry and biochemistry. It is a highly reactive compound that is used in various chemical reactions and as a reagent in the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of 1,2-Diiodo-4-nitrobenzene involves the halogenation of other compounds. It reacts with other compounds to replace a hydrogen atom with an iodine atom. This reaction proceeds through an electrophilic substitution mechanism.

Biochemical And Physiological Effects

1,2-Diiodo-4-nitrobenzene has no known biochemical or physiological effects. It is a highly reactive compound that is used only in chemical reactions and synthesis.

Advantages And Limitations For Lab Experiments

The advantages of using 1,2-Diiodo-4-nitrobenzene in lab experiments include its high reactivity and selectivity in halogenation reactions. It is also readily available and relatively inexpensive. The limitations of using 1,2-Diiodo-4-nitrobenzene include its potential toxicity and the need for careful handling and disposal. It is also a highly reactive compound that requires specific conditions for storage and use.

Future Directions

There are several future directions for the use of 1,2-Diiodo-4-nitrobenzene in scientific research. One area of research is the development of new synthetic routes for the production of 1,2-Diiodo-4-nitrobenzene. Another area of research is the use of 1,2-Diiodo-4-nitrobenzene in the synthesis of new iodinated radiopharmaceuticals for imaging studies. Additionally, the use of 1,2-Diiodo-4-nitrobenzene in the synthesis of new compounds for medicinal chemistry is an area of ongoing research.
Conclusion:
In conclusion, 1,2-Diiodo-4-nitrobenzene is a highly reactive compound that has several applications in scientific research. Its use as a reagent in chemical reactions and synthesis makes it an important compound in the field of chemistry and biochemistry. While it has no known biochemical or physiological effects, it has several advantages and limitations for lab experiments. Ongoing research in the synthesis of 1,2-Diiodo-4-nitrobenzene and its applications in medicinal chemistry and imaging studies will continue to expand our understanding of this important compound.

Synthesis Methods

The synthesis of 1,2-Diiodo-4-nitrobenzene involves the reaction of 4-nitroiodobenzene with iodine in the presence of a catalyst. This reaction is carried out in a solvent such as acetic acid or chloroform. The reaction proceeds under mild conditions and yields 1,2-Diiodo-4-nitrobenzene as the final product.

Scientific Research Applications

1,2-Diiodo-4-nitrobenzene has several applications in scientific research. It is used as a reagent in various chemical reactions such as Suzuki coupling, Sonogashira coupling, and Stille coupling reactions. It is also used as a halogenating agent in the synthesis of other compounds. Additionally, 1,2-Diiodo-4-nitrobenzene is used in the synthesis of iodinated radiopharmaceuticals for imaging studies.

properties

IUPAC Name

1,2-diiodo-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3I2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLUCIWMGHTPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3I2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278683
Record name 1,2-Diiodo-4-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.90 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diiodo-4-nitrobenzene

CAS RN

1608-46-4
Record name 1,2-Diiodo-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1608-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diiodo-4-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC9180
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9180
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Diiodo-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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